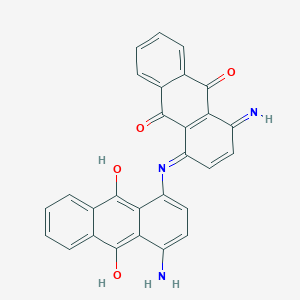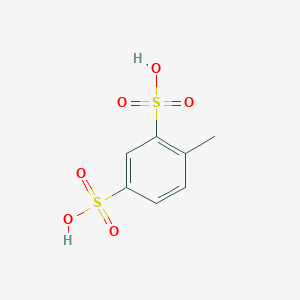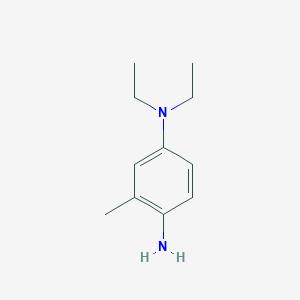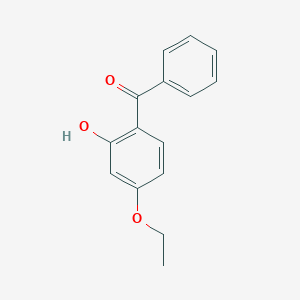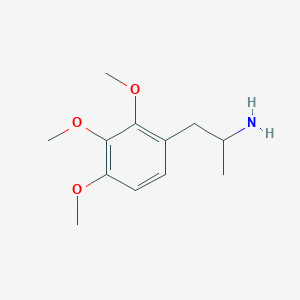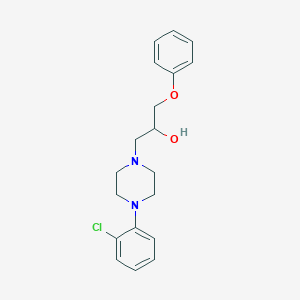
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PSEM, and it is a potent and selective antagonist for the serotonin 5-HT2C receptor.
Mecanismo De Acción
PSEM acts as an antagonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking the 5-HT2C receptor, PSEM can modulate these processes.
Efectos Bioquímicos Y Fisiológicos
PSEM has been shown to modulate various physiological processes, including appetite, anxiety, and addiction. It has been shown to decrease food intake and body weight in rodents, suggesting that it may be useful in the treatment of obesity. PSEM has also been shown to reduce anxiety-like behavior in rodents, suggesting that it may have anxiolytic properties. Additionally, PSEM has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSEM has several advantages for use in lab experiments. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, PSEM has been shown to have a long duration of action, which allows for prolonged studies. However, there are also some limitations to the use of PSEM in lab experiments. It has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on PSEM. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism. PSEM may be useful in the development of new treatments for obesity and related metabolic disorders. Additionally, PSEM may be useful in the treatment of anxiety and addiction. Further research is needed to fully understand the potential therapeutic applications of PSEM.
Conclusion:
In conclusion, 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a potent and selective antagonist for the serotonin 5-HT2C receptor. It has been widely used in scientific research to study the role of this receptor in various physiological processes. PSEM has been shown to have several unique properties, including the ability to modulate appetite, anxiety, and addiction. While there are some limitations to the use of PSEM in lab experiments, it remains an important tool for studying the role of 5-HT2C receptors in various physiological processes.
Métodos De Síntesis
The synthesis of PSEM involves the reaction of 4-(o-chlorophenyl)-alpha-phenoxymethyl-piperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-. The purity of the final product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
PSEM has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. PSEM has been used to investigate the role of 5-HT2C receptors in appetite regulation, anxiety, and addiction.
Propiedades
Número CAS |
1047-41-2 |
|---|---|
Nombre del producto |
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- |
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
Clave InChI |
ALGOVWYEAXZOKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Otros números CAS |
1047-41-2 |
Sinónimos |
4-(2-Chlorophenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



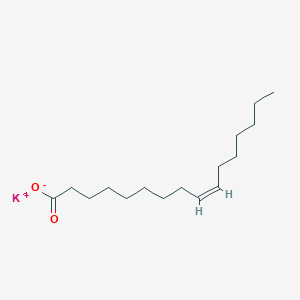
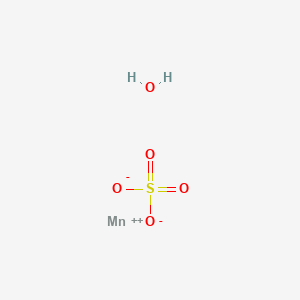
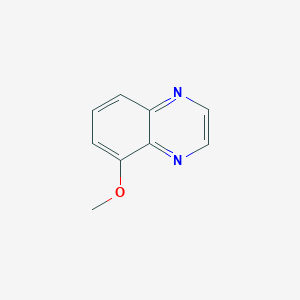
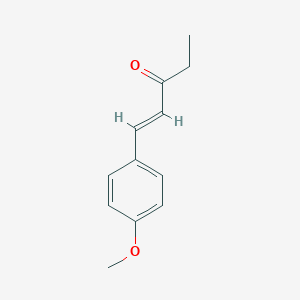
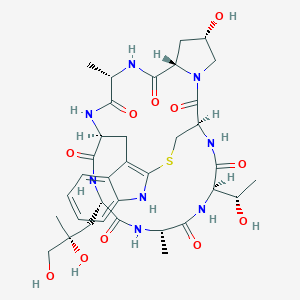
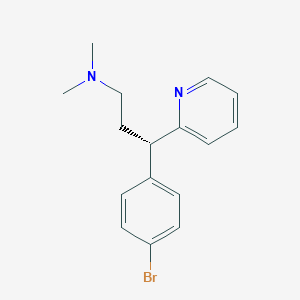
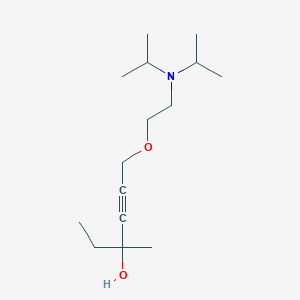
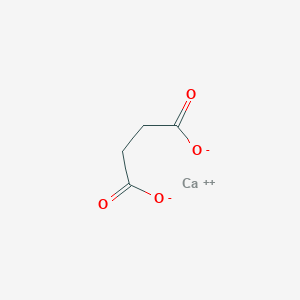
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
